molecular formula C16H12F3NO2S B8437148 2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid

2-Methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid

Cat. No. B8437148
M. Wt: 339.3 g/mol
InChI Key: IUQBWRCKKKCHAL-UHFFFAOYSA-N
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Patent
US08404736B2

Procedure details

A mixture of 0.35 g of the product of Step 6 was dissolved in 15 ml THF, 10 ml of MeOH and 5 ml of water, followed by 5 ml of 1N aqueous LiOH solution. After stirring for 5 h at room temperature, 1 ml of AcOH was added and the mixture was extracted with 50 ml of EtOAc. The organic layer was washed with 25 ml of brine and dried over Na2SO4, filtered, and concentrated to give 0.30 g of the title compound as a white solid.
Name
product
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]2[N:10]([CH2:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=3)[CH:11]=[CH:12][C:8]=2[S:7][C:6]=1[CH3:24])=[O:4].CO.O.[Li+].[OH-]>C1COCC1.CC(O)=O>[CH3:24][C:6]1[S:7][C:8]2[CH:12]=[CH:11][N:10]([CH2:13][C:14]3[CH:15]=[CH:16][C:17]([C:20]([F:23])([F:21])[F:22])=[CH:18][CH:19]=3)[C:9]=2[C:5]=1[C:3]([OH:4])=[O:2] |f:3.4|

Inputs

Step One
Name
product
Quantity
0.35 g
Type
reactant
Smiles
COC(=O)C1=C(SC2=C1N(C=C2)CC2=CC=C(C=C2)C(F)(F)F)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 50 ml of EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 25 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C=2N(C=CC2S1)CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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